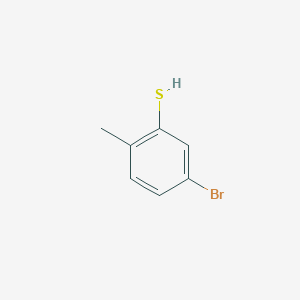

5-Bromo-2-methylbenzenethiol

Description

5-Bromo-2-methylbenzenethiol (C₇H₇BrS) is a substituted benzenethiol featuring a bromine atom at the 5-position and a methyl group at the 2-position of the aromatic ring, along with a thiol (-SH) functional group. The bromine substituent may enhance electrophilic substitution reactivity, while the methyl group could influence steric and electronic properties. Potential applications include use as a ligand in coordination chemistry, a precursor in organosulfur synthesis, or a building block for pharmaceuticals. However, detailed experimental data (e.g., solubility, stability, or biological activity) are absent in the reviewed sources.

Properties

IUPAC Name |

5-bromo-2-methylbenzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrS/c1-5-2-3-6(8)4-7(5)9/h2-4,9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFFDMQAUOUPZMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69321-55-7 | |

| Record name | 5-bromo-2-methylbenzene-1-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-methylbenzenethiol typically involves the bromination of 2-methylbenzenethiol. One common method includes the reaction of 5-bromo-2-methylaniline with hydrogen chloride and sodium nitrite in water at low temperatures (-10 to -5°C). This is followed by the addition of potassium ethyl xanthogenate and subsequent treatment with potassium hydroxide in ethanol under reflux conditions .

Industrial Production Methods

Industrial production of 5-Bromo-2-methylbenzenethiol may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methylbenzenethiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as Suzuki-Miyaura coupling.

Reduction: The compound can be reduced to remove the bromine atom under specific conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Substitution: Palladium catalysts and boron reagents for Suzuki-Miyaura coupling.

Reduction: Reducing agents like lithium aluminum hydride.

Major Products Formed

Oxidation: Disulfides.

Substitution: Various substituted benzene derivatives.

Reduction: Dehalogenated products.

Scientific Research Applications

Chemical Properties and Structure

5-Bromo-2-methylbenzenethiol is characterized by the presence of a thiol (-SH) group and a bromine atom attached to a methyl-substituted benzene ring. Its molecular formula is C₇H₈BrS, and it has a molecular weight of approximately 215.11 g/mol. The thiol group provides unique reactivity, allowing for various chemical transformations.

Synthesis and Reactivity

5-Bromo-2-methylbenzenethiol can undergo several types of reactions:

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Substitution | Replacement of bromine with other functional groups | Sodium iodide, acetone |

| Oxidation | Conversion of thiol to sulfonic acids or sulfoxides | Hydrogen peroxide, potassium permanganate |

| Reduction | Removal of halogen atoms or modification of thiol | Lithium aluminum hydride, sodium borohydride |

These reactions enable the compound to serve as a building block in the synthesis of more complex organic molecules.

Scientific Research Applications

-

Organic Synthesis :

- 5-Bromo-2-methylbenzenethiol is frequently used as a precursor in the synthesis of various organic compounds. Its reactivity allows for the introduction of different functional groups, facilitating the construction of complex molecular architectures.

-

Medicinal Chemistry :

- Recent studies have indicated potential biological activities associated with 5-Bromo-2-methylbenzenethiol. The compound has been explored for its antimicrobial properties, particularly against various bacterial strains due to its ability to form covalent bonds with proteins through the thiol group .

- Antiviral Research :

- Materials Science :

Case Studies

-

Antimicrobial Activity Study :

- A study evaluated the antimicrobial activity of various thiol-containing compounds, including 5-Bromo-2-methylbenzenethiol. Results indicated that this compound exhibited significant activity against Gram-positive bacteria, suggesting its potential as an antibacterial agent .

- Synthesis of Novel Derivatives :

- Biological Interactions :

Mechanism of Action

The mechanism of action of 5-Bromo-2-methylbenzenethiol involves its thiol group, which can form covalent bonds with various molecular targets. This reactivity is crucial in biochemical pathways where thiol groups play a role in enzyme catalysis and protein function .

Comparison with Similar Compounds

Functional Group Impact

Thiol (-SH) vs. Benzothiazole Ring :

While 5-Bromo-2-methylbenzenethiol has a free thiol group, 5-Bromo-2-methylbenzothiazole incorporates sulfur into a heterocyclic ring. The thiol group enhances nucleophilicity and metal-binding capacity, whereas the benzothiazole ring confers rigidity and π-conjugation, making it suitable for optoelectronic materials .Nitrile (-CN) vs. Hydroxyl (-OH) :

5-Bromo-2-hydroxybenzonitrile’s nitrile group increases polarity and reactivity in nucleophilic substitutions (e.g., forming amides), while the hydroxyl group enables hydrogen bonding, influencing solubility . In contrast, the methyl group in 5-Bromo-2-methylbenzenethiol would reduce polarity compared to hydroxyl but enhance lipophilicity.

Substituent Effects

Bromine Position :

Bromine at the 5-position in all compounds directs electrophilic substitution to the 4-position (meta to bromine, ortho to other substituents). This regioselectivity is critical in synthesizing derivatives for pharmaceuticals or polymers.- Methyl vs. In contrast, the phenyl group in 5-Bromo-2-phenylbenzimidazole extends conjugation, enhancing stability in aromatic stacking interactions relevant to drug design .

Application Insights

Pharmaceutical Intermediates :

Benzimidazole derivatives (e.g., 5-Bromo-2-phenylbenzimidazole) are prevalent in antiviral and anticancer agents due to their ability to mimic purine structures . The thiol group in 5-Bromo-2-methylbenzenethiol could similarly serve as a pharmacophore in protease inhibitors.Material Science :

Benzothiazoles are utilized in dyes and sensors , whereas benzenethiols might act as surfactants or corrosion inhibitors due to their thiol-metal interactions.Organic Synthesis : Bromo-substituted aromatics like 5-Bromo-2-hydroxybenzonitrile are pivotal in cross-coupling reactions (e.g., Suzuki-Miyaura) . The thiol variant could participate in thiol-ene click chemistry.

Biological Activity

5-Bromo-2-methylbenzenethiol, also known by its CAS number 69321-55-7, is a compound that has garnered attention in various fields of research due to its potential biological activities. This article will explore the synthesis, biological properties, and relevant case studies associated with this compound.

- Molecular Formula : C7H7BrS

- Molecular Weight : 203.1 g/mol

- Structure : The compound features a bromine atom and a thiol (-SH) group attached to a methyl-substituted benzene ring.

Synthesis Methods

The synthesis of 5-Bromo-2-methylbenzenethiol can be achieved through several methods. A common route involves the following steps:

- Preparation of 5-Bromo-2-methylaniline :

- Reacting 5-bromo-2-methylaniline with hydrochloric acid and sodium nitrite in water at low temperatures.

- Formation of Thiol Group :

Antihyperglycemic Activity

5-Bromo-2-methylbenzenethiol has been identified as an intermediate in the synthesis of SGLT2 inhibitors, which are known for their potent antihyperglycemic effects. These inhibitors are crucial in managing type 2 diabetes by promoting glucose excretion through urine .

Antimicrobial Properties

Recent studies have indicated that compounds related to 5-bromo-2-methylbenzenethiol exhibit significant antimicrobial activity. For instance, derivatives of benzenethiols have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Case Studies and Research Findings

-

Nonlinear Optical Properties :

- Research into the nonlinear optical (NLO) properties of benzimidazole derivatives, including those containing bromo and thiol groups, demonstrates enhanced optical responses when electron-withdrawing groups are substituted. This suggests that similar modifications could optimize the properties of 5-bromo-2-methylbenzenethiol derivatives for applications in photonics .

-

Synthesis and Characterization :

- A study detailed the synthesis of various derivatives from 5-bromo-2-methylbenzenethiol, analyzing their structural and spectroscopic properties using advanced techniques such as NMR and DFT calculations. The findings indicated that modifications to the thiol group could significantly impact the biological activity and reactivity of these compounds .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.